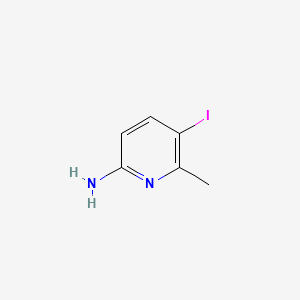

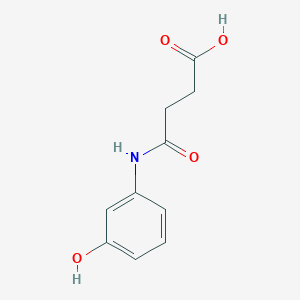

4-(5-氨基-3-叔丁基-吡唑-1-基)-苯甲酸

描述

Synthesis Analysis

The synthesis of related pyrazole compounds often involves palladium-catalyzed Suzuki reactions, as demonstrated in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which serves as an intermediate in the synthesis of target molecules for mTOR targeted PROTAC molecule PRO1. The optimized conditions for this synthesis resulted in a high yield of 96.7%, showcasing the efficiency of this method in producing pyrazole derivatives (Zhang et al., 2022).

Molecular Structure Analysis

The structural analysis of pyrazole derivatives reveals significant insights into their hydrogen-bonding patterns and molecular architecture. For example, various pyrazole compounds exhibit hydrogen-bonded chains and sheets, contributing to their structural stability and potential supramolecular arrangements (Abonía et al., 2007). These hydrogen-bonding interactions are crucial for understanding the molecular structure and potential applications of these compounds.

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, showcasing their reactivity and potential for functionalization. The formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a related compound via novel methodology highlights the versatility and reactivity of these compounds (Rodríguez et al., 2022). This reactivity is essential for synthesizing novel derivatives with potential biological or material applications.

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their crystalline structures and hydrogen-bonding patterns, play a significant role in their potential applications. The formation of supramolecular structures through hydrogen bonding in pyrazole compounds indicates their potential for creating complex materials and their relevance in crystal engineering and design (Portilla et al., 2007).

科学研究应用

氢键超分子结构

Portilla 等人(2007 年)的研究表明,类似于 4-(5-氨基-3-叔丁基-吡唑-1-基)-苯甲酸的化合物能够形成氢键超分子结构。具体而言,该研究发现,4-(5-氨基-3-叔丁基-1H-吡唑-1-基)苯甲酸甲酯的分子(一种近亲化合物)通过氢键连接成片状,展示了其在开发复杂分子排列方面的潜力 Portilla 等,2007 年。

晶体结构测定

Baias 等人(2013 年)的一项研究使用了一种涉及核磁共振粉末晶体学的新方法来测定与 4-(5-氨基-3-叔丁基-吡唑-1-基)-苯甲酸密切相关的药物分子的晶体结构。这突出了其在晶体学和药物分子分析领域的意义 Baias 等,2013 年。

合成应用

Zhang 等人(2022 年)的研究涉及在合成靶向 mTOR 的 PROTAC 分子中使用结构上类似于 4-(5-氨基-3-叔丁基-吡唑-1-基)-苯甲酸的化合物,强调了其在合成化学和药物开发中的相关性 Zhang 等,2022 年。

生物偶联物合成

Kuchta 等人(2007 年)对使用苯甲酸官能化氢化三(吡唑基)硼酸盐配体的铂三甲基配合物合成生物偶联物的研究,类似于 4-(5-氨基-3-叔丁基-吡唑-1-基)-苯甲酸,提供了对其在创建生物偶联物中的潜在用途的见解 Kuchta 等,2007 年。

分子相互作用研究

Shubhangi 等人(2019 年)的一项研究调查了与所讨论的化合物类似的基于吡唑的药物分子与细菌 DNA 拓扑异构酶之间的相互作用。这项研究强调了其在开发新的抗菌剂中的重要性 Shubhangi 等,2019 年。

属性

IUPAC Name |

4-(5-amino-3-tert-butylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)11-8-12(15)17(16-11)10-6-4-9(5-7-10)13(18)19/h4-8H,15H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBNFHMSOYVHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182792 | |

| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid | |

CAS RN |

869663-56-9 | |

| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869663-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)